molecular formula C20H25NO4 B5529329 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5529329
M. Wt: 343.4 g/mol
InChI Key: SDJYFXPJSZNOHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide often involves complex reactions including the formation of intra- and intermolecular hydrogen bonds. For instance, derivatives of N-(2-hydroxyphenyl)acetamides have been synthesized from amino-nitrophenols and characterized by spectroscopic techniques, highlighting the importance of hydrogen bonding in their structure (Romero & Margarita, 2008). Additionally, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide demonstrates the methodological approach to creating phenoxyphenoxy acetamide derivatives, which could be relevant to the synthesis of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography alongside spectroscopic techniques. For example, the structure of 2-(2-formylphenoxy)acetamide has been confirmed through X-ray diffraction analysis, providing insights into its crystal system and space group (Geetha, Sribalan, & Lakshmi, 2023). Such structural analyses are crucial for understanding the molecular geometry, stability, and electronic properties of the compounds.

Chemical Reactions and Properties

Chemical reactions involving phenoxyacetamide derivatives can lead to the formation of bioactive molecules with potential antimicrobial properties. The synthesis and investigation of compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole demonstrate the antimicrobial activity and provide insights into their chemical reactivity and properties (Bhagyasree et al., 2013).

Physical Properties Analysis

The physical properties of compounds similar to 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, such as melting points, solubility, and crystal structure, are typically characterized through experimental techniques. The synthesis and characterization of related compounds, like 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, provide valuable data for understanding their physical characteristics (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for specific chemical transformations, are essential for comprehending the utility and applications of such compounds. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the compound's reactivity and potential for further chemical modifications (Magadum & Yadav, 2018).

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation of aminophenols into acetamides, such as N-(2-hydroxyphenyl)acetamide, is pivotal in synthesizing antimalarial drugs. Vinyl acetate emerged as the optimal acyl donor for irreversible monoacetylation, showcasing a kinetically controlled synthesis. The process was optimized by varying acyl donors, agitation speeds, solvents, catalyst loadings, mole ratios, and temperatures, underlining the significance of chemoselective acetylation in drug synthesis (Deepali B Magadum & G. Yadav, 2018).

Bioactive Compound Formation

The transformation of 2-aminophenol into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers reveals an alternative pathway to phytotoxic metabolites. This process, involving various microorganisms, leads to the production of novel bioactive compounds with potential applications in agriculture and pharmaceuticals (Sergey Girel et al., 2022).

Antioxidant Activity Enhancement

The enzymatic modification of 2,6-dimethoxyphenol for dimer synthesis with enhanced antioxidant capacity underscores the potential of utilizing phenolic compounds beyond their traditional roles. Laccase-mediated oxidation in aqueous-organic media produced dimers with significantly higher antioxidant activities, suggesting their application as bioactive compounds in health and food industries (O. E. Adelakun et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Properties

The synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic properties. These derivatives, developed through the Leuckart synthetic pathway, have shown promising results against various cancer cell lines and in models of inflammation and pain, indicating their therapeutic potential (P. Rani et al., 2014).

Neuroprotective Antioxidant Development

A mix-and-match strategy led to the development of a neuroprotective antioxidant, highlighting the potential of combining known drugs with radical scavenger moieties for treating neurodegenerative conditions. This approach not only provides insights into drug design but also opens avenues for the development of new therapeutic strategies (V. Kenche et al., 2013).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-12-14(23-4)10-11-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYFXPJSZNOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

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